molecular formula C23H21N2O7P B10843159 3-phenyl-cyclosal-d4TMP

3-phenyl-cyclosal-d4TMP

Cat. No.: B10843159
M. Wt: 468.4 g/mol
InChI Key: OQMPUIYQXGGVDT-GQODUDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-cyclosal-d4TMP is a derivative of 2’,3’-dideoxy-2’,3’-didehydrothymidine monophosphate (d4TMP). It is a member of the cycloSal-pronucleotide family, which is designed to enhance the delivery and efficacy of nucleoside analogs. This compound is particularly noted for its antiviral properties, especially against the human immunodeficiency virus (HIV). The cycloSal moiety in this compound facilitates the intracellular delivery of the active nucleotide, bypassing the initial phosphorylation step that is often a bottleneck in the activation of nucleoside analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-cyclosal-d4TMP involves several key steps:

    Preparation of the cycloSal moiety: The cycloSal moiety is synthesized from saligenin derivatives and ortho-hydroxymethylated naphthols.

    Coupling with d4TMP: The cycloSal moiety is then coupled with d4TMP under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-cyclosal-d4TMP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is the active nucleotide, d4TMP. This product is crucial for the compound’s antiviral activity .

Scientific Research Applications

3-phenyl-cyclosal-d4TMP has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-cyclosal-d4TMP is unique due to its phenyl substitution, which enhances its lipophilicity and membrane permeability. This modification results in improved intracellular delivery and antiviral potency compared to other cycloSal derivatives .

Properties

Molecular Formula

C23H21N2O7P

Molecular Weight

468.4 g/mol

IUPAC Name

5-methyl-1-[(2R,5S)-5-[(2-oxo-8-phenyl-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N2O7P/c1-15-12-25(23(27)24-22(15)26)20-11-10-18(31-20)14-30-33(28)29-13-17-8-5-9-19(21(17)32-33)16-6-3-2-4-7-16/h2-12,18,20H,13-14H2,1H3,(H,24,26,27)/t18-,20+,33?/m0/s1

InChI Key

OQMPUIYQXGGVDT-GQODUDPDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.